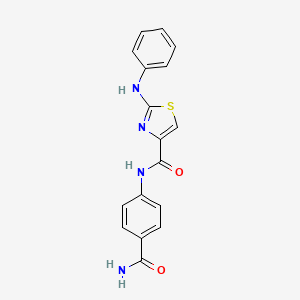
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, also known as CTB or carboxyamidotriazole, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit various signaling pathways that are involved in tumor growth and progression, making it a promising candidate for cancer therapy.
Applications De Recherche Scientifique
Optoelectronic Materials Applications
Research highlights the significance of thiazole derivatives, including compounds similar to N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, in the development of optoelectronic materials. These compounds are integral in the synthesis of luminous materials, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs), showcasing their potential in fabricating devices with improved photo- and electroluminescence capabilities for applications ranging from sensors to advanced display technologies (Lipunova et al., 2018).
Antitumor Activity
Thiazole derivatives are noted for their antitumor activities. The structural framework provided by thiazole-based compounds, akin to this compound, is crucial for synthesizing agents with potential antitumor properties. These structures serve as a foundation in the search for new antitumor drugs, highlighting the importance of thiazole and its derivatives in medicinal chemistry for the development of compounds with varying biological properties (Iradyan et al., 2009).
Antimicrobial Properties
Thiazoles, including structures similar to this compound, exhibit significant antibacterial activity. These derivatives show promise against a variety of bacteria and pathogens, underlining the versatility of thiazole-based compounds in pharmaceutical research aimed at combating infectious diseases. The unique properties of thiazoles allow them to play a crucial role in the design and synthesis of new molecules with potential as antimicrobial agents (Mohanty et al., 2021).
Synthesis Techniques
Advances in the synthesis of thiazole rings are pivotal for the development of compounds with diverse biological activities. The methodologies for synthesizing thiazole derivatives, including those similar to this compound, have evolved, offering environmentally benign routes and efficient processes. This progress facilitates the exploration of thiazole's potential in various applications, from medicinal chemistry to material science (Shahin et al., 2022).
Propriétés
IUPAC Name |
2-anilino-N-(4-carbamoylphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c18-15(22)11-6-8-13(9-7-11)19-16(23)14-10-24-17(21-14)20-12-4-2-1-3-5-12/h1-10H,(H2,18,22)(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFOWHWLTJUPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)
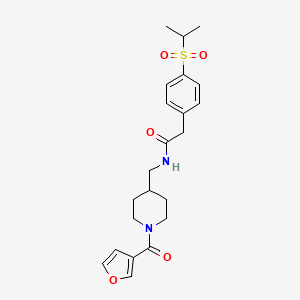
![N-(1-cyanobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2803542.png)
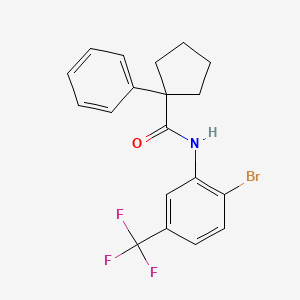
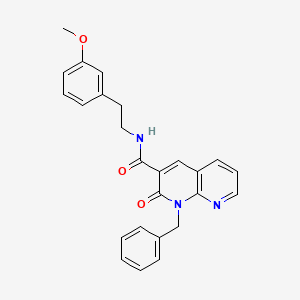
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)
![3-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2803556.png)
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)
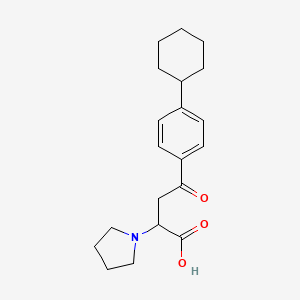
![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)
![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)